3-(Trifluoromethyl)pentan-3-amine hydrochloride
Overview
Description
“3-(Trifluoromethyl)pentan-3-amine hydrochloride” is a chemical compound with the molecular formula C6H13ClF3N . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)pentan-3-amine hydrochloride” consists of a pentane chain with a trifluoromethyl group and an amine group attached to the third carbon atom .Scientific Research Applications
Medicine
3-(Trifluoromethyl)pentan-3-amine hydrochloride: is utilized in the development of pharmaceuticals, particularly for acute migraine treatment . Its trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of therapeutic compounds.
Agriculture
In the agricultural sector, this compound is explored for its potential use in the synthesis of pesticides and herbicides . Its trifluoromethyl group can contribute to the creation of compounds with improved activity and selectivity against various agricultural pests .
Material Science
The compound’s unique chemical structure makes it valuable in material science, particularly in the synthesis of fluorinated polymers . These polymers exhibit enhanced stability and resistance to solvents and chemicals, making them suitable for a wide range of industrial applications .
Environmental Science
3-(Trifluoromethyl)pentan-3-amine hydrochloride: is studied for its role in environmental remediation . Researchers are investigating its effectiveness in breaking down pollutants and toxins in soil and water, aiding in the detoxification of contaminated environments .
Biochemistry
In biochemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a key intermediate in the production of various biochemical reagents and is essential for research in enzymatic reactions and metabolic pathways .
Pharmacology
Pharmacologically, it is a valuable reference standard for drug testing and development. Its presence in the molecular structure of drugs can influence their pharmacokinetic and pharmacodynamic properties, making it a critical component in the design of new medications .
Analytical Chemistry
Analytical chemists employ 3-(Trifluoromethyl)pentan-3-amine hydrochloride in the development of analytical methods, such as chromatography and spectrometry . It is used to calibrate instruments and validate methodologies that are crucial for quality control in various industries .
Chemical Engineering
In chemical engineering, this compound is involved in process optimization and the development of synthetic routes for industrial-scale production. Its stability under different conditions is key to designing efficient and cost-effective manufacturing processes .
properties
IUPAC Name |
3-(trifluoromethyl)pentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-3-5(10,4-2)6(7,8)9;/h3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZRJHPOIFSVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pentan-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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